molecular formula C19H21N3O2S B5065078 N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide

N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide

Cat. No. B5065078
M. Wt: 355.5 g/mol
InChI Key: BQQVOJSHHJPMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thioamides. It is commonly referred to as BPT or BPTES. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. BPTES has been shown to inhibit glutaminase, an enzyme that plays a crucial role in tumor cell metabolism.

Mechanism of Action

BPTES inhibits glutaminase by binding to its active site, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. BPTES has been shown to be selective in its inhibition of glutaminase, as it does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on tumor cell metabolism. It leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. This, in turn, leads to a decrease in the proliferation and growth of cancer cells. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTES in lab experiments is its selectivity in inhibiting glutaminase. This allows for the specific targeting of tumor cells, which can lead to a decrease in the proliferation and growth of cancer cells. However, one of the limitations of using BPTES in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of BPTES. One area of focus is the optimization of the synthesis method to increase the yield of the compound. Another area of focus is the development of more soluble derivatives of BPTES, which can be used in a wider range of experiments. Additionally, there is a need for further studies to determine the efficacy of BPTES in vivo and its potential as a therapeutic agent in cancer treatment.

Synthesis Methods

The synthesis of BPTES involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate. The resulting compound is then reacted with 2,2-dimethylpropanoyl chloride to obtain BPTES. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a crucial role in tumor cell metabolism. This inhibition leads to a decrease in the production of ATP, which is essential for the survival of cancer cells. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer.

properties

IUPAC Name

2,2-dimethyl-N-[[(4-phenylbenzoyl)amino]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)17(24)20-18(25)22-21-16(23)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)(H2,20,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQVOJSHHJPMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide

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